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molecular formula C11H21ClO B8642809 Decanoyl chloride, 2-methyl- CAS No. 67657-55-0

Decanoyl chloride, 2-methyl-

Cat. No. B8642809
M. Wt: 204.73 g/mol
InChI Key: PGVQYOFKBIIVSF-UHFFFAOYSA-N
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Patent
US05319133

Procedure details

To thionyl chloride (93 g, 782 mmol), cooled to 15° C. in a water bath was added during 1 hour 2-methyl decanoic acid (64 g, 344 mmol). The cold water bath was removed and the mixture was heated at 50° C. with stirring for 45 minutes. The excess thionyl chloride was removed by distillation and the crude acid chloride was then fractionally distilled (b.p. 143°-45° C./5.8 mm) to give 69 g of product (99% yield) that showed an assay of >98% by GC.
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
64 g
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[CH3:5][CH:6]([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[C:7](O)=[O:8]>>[CH3:5][CH:6]([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[C:7]([Cl:3])=[O:8]

Inputs

Step One
Name
Quantity
93 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
64 g
Type
reactant
Smiles
CC(C(=O)O)CCCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cold water bath was removed
CUSTOM
Type
CUSTOM
Details
The excess thionyl chloride was removed by distillation
DISTILLATION
Type
DISTILLATION
Details
the crude acid chloride was then fractionally distilled (b.p. 143°-45° C./5.8 mm)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
CC(C(=O)Cl)CCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 69 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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